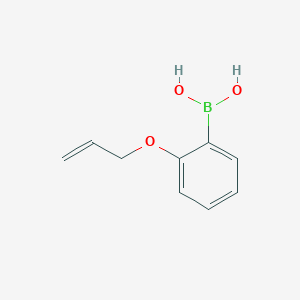
2-Allyloxyphenylboronic acid
説明
2-Allyloxyphenylboronic acid is a chemical compound with the CAS Number: 151414-76-5 and a molecular weight of 178 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Allyloxyphenylboronic acid is C9H11BO3 . The InChI Code is 1S/C9H11BO3/c1-2-7-13-9-6-4-3-5-8 (9)10 (11)12/h2-6,11-12H,1,7H2 .Chemical Reactions Analysis
Boronic acids, including 2-Allyloxyphenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .It should be stored in a dry environment at a temperature between 2-8°C .
科学的研究の応用
-
Sensing Applications
- Scientific Field : Analytical Chemistry .
- Summary of Application : Boronic acids, including 2-Allyloxyphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Synthesis of Borinic Acid Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : Borinic acids, including 2-Allyloxyphenylboronic acid, are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity in comparison to boronic acids. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., catalyzing regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
-
Biological Labelling and Protein Manipulation
- Scientific Field : Biochemistry .
- Summary of Application : Boronic acids, including 2-Allyloxyphenylboronic acid, have been used for biological labelling and protein manipulation .
- Methods of Application : The interaction of boronic acids with proteins allows for their manipulation and cell labelling . They have also been used for electrophoresis of glycated molecules .
- Results or Outcomes : Boronic acids have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
-
Reversible Click Chemistry
- Scientific Field : Chemical Biology .
- Summary of Application : Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Methods of Application : This involves the use of boronic acid-mediated cis-diol conjugation .
- Results or Outcomes : This chemistry has been used for various purposes, including interference in signalling pathways, enzyme inhibition, and cell delivery systems .
-
Therapeutics and Separation Technologies
- Scientific Field : Biomedical Engineering .
- Summary of Application : Boronic acids have been used in therapeutics and separation technologies .
- Methods of Application : Boronic acids have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results or Outcomes : The use of boronic acids in these areas has led to advancements in therapeutics and separation technologies .
-
Medicinal Chemistry and Material Chemistry
- Scientific Field : Medicinal and Material Chemistry .
- Summary of Application : Boronic acid-based dynamic click chemistry has found numerous applications in medicinal chemistry and material chemistry .
- Methods of Application : This involves the use of boronic acid-mediated cis-diol conjugation .
- Results or Outcomes : This chemistry has been used for various purposes, including interference in signalling pathways, enzyme inhibition, and cell delivery systems .
Safety And Hazards
The safety information for 2-Allyloxyphenylboronic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(2-prop-2-enoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6,11-12H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUALPRJAXOAGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476275 | |
| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxyphenylboronic acid | |
CAS RN |
151414-76-5 | |
| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(prop-2-en-1-yloxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)
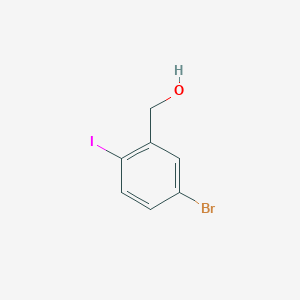
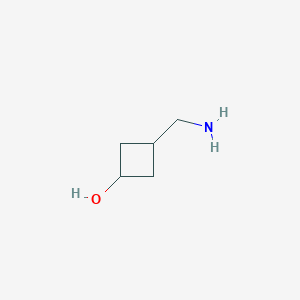
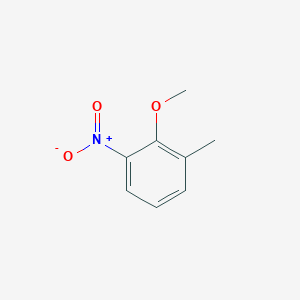
![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)
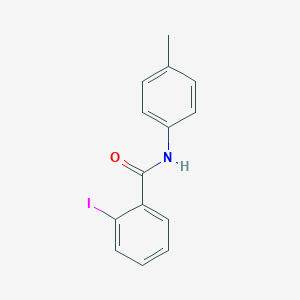
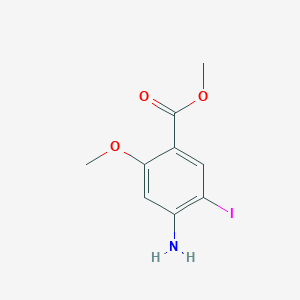
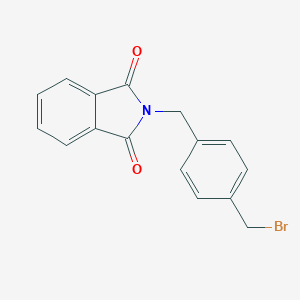
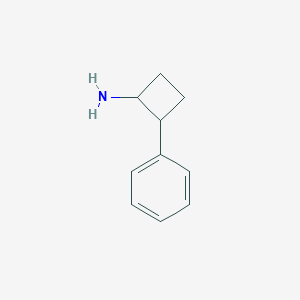
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)
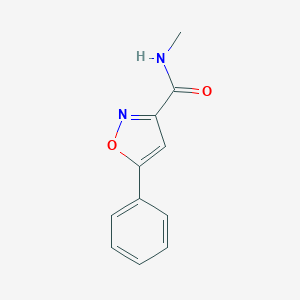
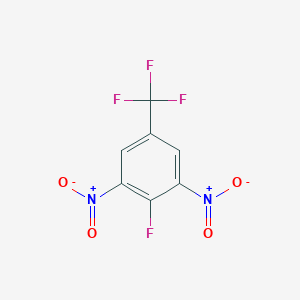
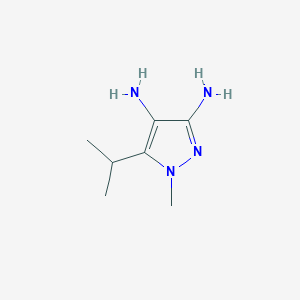
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)